NAAA Inhibitory Potency: IC50 Values Demonstrate Low‑Nanomolar Activity Across Multiple Assay Formats
The compound inhibits human NAAA with IC50 values as low as 6 nM [REFS‑1]. In the same BindingDB dataset, the most potent reported NAAA inhibitor (BDBM50151057 itself) yields an IC50 of 6 nM against recombinant human NAAA, while a panel of structurally distinct NAAA inhibitors typically fall in the 10–100 nM range [REFS‑1]. This places the target compound at the top end of the class potency spectrum. However, no direct side‑by‑side assay with the closest chromen‑4‑one analogues is publicly available, so this inference is drawn from aggregated cross‑assay data [REFS‑1].
| Evidence Dimension | Half‑maximal inhibitory concentration (IC50) against human NAAA |
|---|---|
| Target Compound Data | 6 nM (recombinant human NAAA), 27 nM (HEK293‑expressed human NAAA, 30 min), 73 nM (HEK293‑expressed human NAAA, 10 min pre‑incubation) |
| Comparator Or Baseline | Class‑representative NAAA inhibitors in the same BindingDB record range from ~10 nM to >1 μM; the baseline defined by the weakest active in the set is >1 μM [REFS‑1]. |
| Quantified Difference | The target compound’s 6 nM IC50 is ≥3‑fold lower than the median of reported active NAAA inhibitors in the BindingDB subset. |
| Conditions | Recombinant human NAAA enzyme inhibition assay (UPLC/MS or fluorescence readout); HEK293 cell‑based assays with N‑(4‑methyl‑2‑oxo‑chromen‑7‑yl)‑hexadecanamide substrate [REFS‑1]. |
Why This Matters
Procurement of a compound with demonstrable low‑nanomolar biochemical NAAA inhibition reduces the risk of selecting a weakly active scaffold when targeting the NAAA pathway for pain or inflammation research.
- [1] BindingDB BDBM50151057 (CHEMBL3770726), affinity data summary, http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50151057 [accessed 2025‑07‑28]. View Source
